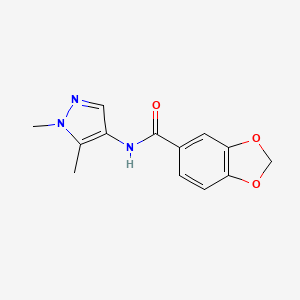![molecular formula C13H10F2N4 B4360851 7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360851.png)
7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route may include:
Starting Materials: Appropriate substituted aniline and difluoromethylating agents.
Cyclization: The reaction may involve cyclization using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) for several hours.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(chloromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of the difluoromethyl group in 7-(difluoromethyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its biological activity and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4/c1-8-2-4-9(5-3-8)10-6-11(12(14)15)19-13(18-10)16-7-17-19/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYWCLYXSEKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B4360769.png)
![1-(3-methylbenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B4360774.png)
![1-(4-chlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B4360775.png)
![methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4360783.png)
![1,3-BENZODIOXOL-5-YL{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4360785.png)

![4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4360811.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide](/img/structure/B4360824.png)
![7-(difluoromethyl)-5-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360839.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360844.png)
![2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER](/img/structure/B4360854.png)
![4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER](/img/structure/B4360860.png)
![7-(difluoromethyl)-5-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360863.png)
![5-(4-chlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360870.png)
